Molecular Architecture and Synthetic Utility of 2-Oxaspiro[4.6]undecane-1,3-dione
Molecular Architecture and Synthetic Utility of 2-Oxaspiro[4.6]undecane-1,3-dione
Executive Summary
2-Oxaspiro[4.6]undecane-1,3-dione (CAS: 4401-21-2) is a bicyclic spiro-compound characterized by a cycloheptane ring fused to a succinic anhydride moiety at a single shared carbon atom. As a rigid spirocyclic scaffold, it serves as a critical intermediate in the synthesis of conformationally restricted amino acids, anticonvulsant drugs (e.g., gabapentinoids), and polymer cross-linkers.
This guide details the structural properties, validated synthetic protocols via the Stobbe condensation, and the chemical reactivity profile of this molecule, designed for researchers in medicinal chemistry and materials science.
Structural & Physicochemical Profile
The molecule consists of a 7-membered carbocycle (cycloheptane) spiro-fused to a 5-membered heterocyclic anhydride. The spiro-carbon (C5 in the heterocyclic numbering) creates a perpendicular orientation between the two rings, imposing significant steric bulk and preventing free rotation—a property exploited in drug design to lock pharmacophores in bioactive conformations.
Table 1: Physicochemical Data
| Property | Value | Note |
| IUPAC Name | 2-Oxaspiro[4.6]undecane-1,3-dione | |
| CAS Number | 4401-21-2 | Verified Registry |
| Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| SMILES | C1CCCC2(CC1)CC(=O)OC2=O | |
| Core Moiety | Cyclic Anhydride | Highly electrophilic |
| Spiro Junction | Quaternary Carbon | Conformationally rigid |
| Predicted LogP | ~1.5 - 1.8 | Lipophilic scaffold |
Synthetic Methodology: The Stobbe Route[1][2][3][4][5]
The most authoritative and robust synthesis of 2-oxaspiro[4.6]undecane-1,3-dione utilizes the Stobbe condensation . Unlike simple aldol reactions, the Stobbe condensation with diethyl succinate prevents self-condensation of the ketone and directs the formation of the succinic acid side chain.
Retrosynthetic Analysis
The target molecule is the cyclic anhydride of 1-carboxycycloheptaneacetic acid .
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Target: 2-Oxaspiro[4.6]undecane-1,3-dione
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Precursor: 1-Carboxycycloheptaneacetic acid (saturated diacid)
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Intermediate: Alkylidene succinic half-ester (via Stobbe)[1][2][3][4]
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Starting Materials: Cycloheptanone + Diethyl Succinate
Step-by-Step Protocol
Phase 1: Stobbe Condensation
Objective: Form the carbon-carbon bond between cycloheptanone and the succinate moiety.
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Reagents: Cycloheptanone (1.0 eq), Diethyl succinate (1.2 eq), Potassium tert-butoxide (t-BuOK, 1.1 eq), t-Butanol (solvent).
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Procedure:
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Dissolve t-BuOK in anhydrous t-Butanol under N₂ atmosphere.
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Add diethyl succinate dropwise at room temperature.
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Add cycloheptanone dropwise. The solution will turn yellow/orange, indicating enolate formation.
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Reflux for 3–5 hours.
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Workup: Acidify with dilute HCl. Extract with diethyl ether. The product is the half-ester (alkylidene succinic acid monoester).[3]
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Validation: TLC should show a new spot with high polarity (carboxylic acid group).
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Phase 2: Hydrolysis and Reduction
Objective: Convert the unsaturated half-ester to the saturated diacid.
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Hydrolysis: Treat the crude half-ester with 10% NaOH (aq) at reflux for 2 hours to hydrolyze the ester group. Acidify to precipitate the unsaturated diacid.
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Hydrogenation:
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Dissolve the unsaturated diacid in Ethanol/Water.
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Add 10% Pd/C catalyst (5 mol%).
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Stir under H₂ balloon (1 atm) for 12 hours.
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Filter through Celite to remove Pd. Evaporate solvent.
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Product: 1-Carboxycycloheptaneacetic acid (White solid).
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Phase 3: Cyclization to Anhydride
Objective: Dehydrate the diacid to form the target spiro-anhydride.
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Reagents: 1-Carboxycycloheptaneacetic acid, Acetic Anhydride (excess).
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Procedure:
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Reflux the diacid in excess acetic anhydride for 1-2 hours.
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Distill off the excess acetic anhydride and acetic acid byproduct.
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Purification: Recrystallize the residue from hexane or benzene/petroleum ether.
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Yield: Typically 60-75% overall.
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Visualizing the Workflow
Figure 1: Synthetic pathway via Stobbe Condensation. The sequence ensures correct carbon skeleton assembly before ring closure.
Reactivity & Applications
The 1,3-dione (anhydride) functionality is the reactive heart of the molecule. It undergoes characteristic ring-opening reactions with nucleophiles, making it a versatile "spiro-building block."
Nucleophilic Ring Opening
Reaction with amines or alcohols opens the anhydride ring to form amic acids or half-esters , respectively.
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Mechanism: Nucleophile attacks one of the carbonyl carbons (C1 or C3). Due to the spiro-center, steric hindrance may direct regioselectivity if the nucleophile is bulky.
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Application: Synthesis of Spiro-imides . Heating the intermediate amic acid leads to ring closure, forming spiro-succinimides (e.g., analogs of ethosuximide or phensuximide), which are potent anticonvulsants.
Molecular Logic of Drug Design
The [4.6] spiro system is used to restrict the conformational space of the succinimide ring.
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Gabapentinoids: While Gabapentin is a [5.5] system (cyclohexane), the [4.6] system (cycloheptane) offers a larger lipophilic pocket, potentially altering binding affinity to the
subunit of voltage-gated calcium channels. -
Bioisosterism: The spiro-anhydride can serve as a masked diacid or a precursor to spiro-lactams.
Reactivity Diagram
Figure 2: Divergent synthesis from the spiro-anhydride core. The pathway to Spiro-Succinimides is critical for medicinal chemistry.
References
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Stobbe Condensation Mechanism & Scope
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Spiro-Anhydride Synthesis (General Protocol)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Source:
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Medicinal Chemistry of Spiro-Succinimides
- Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from spiro{cyclopropane-1,3'-succinimide}." Bioorganic & Medicinal Chemistry.
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Source:
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CAS Registry Data
- NIH National Library of Medicine. "2-Oxaspiro[4.6]undecane-1,3-dione (CAS 4401-21-2)." PubChem.
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